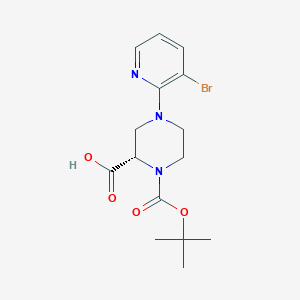
(S)-4-(3-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(3-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromopyridine moiety and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.
Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced via a nucleophilic substitution reaction, where a suitable bromopyridine derivative reacts with the piperazine ring.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperazine ring. This is usually achieved by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-4-(3-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with an amine would yield an aminopyridine derivative, while oxidation could introduce hydroxyl or carbonyl groups.
科学的研究の応用
(S)-4-(3-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It serves as a probe in biological assays to study receptor-ligand interactions and enzyme activity.
Chemical Biology: The compound is utilized in chemical biology to investigate cellular pathways and molecular mechanisms.
Industrial Applications: It may be employed in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-4-(3-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The bromopyridine moiety can interact with aromatic residues in protein binding sites, while the piperazine ring provides structural flexibility. The Boc group protects the amine functionality during synthesis and can be removed under acidic conditions to reveal the active compound.
類似化合物との比較
Similar Compounds
(S)-4-(3-Chloropyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
(S)-4-(3-Fluoropyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid: Contains a fluorine atom in place of bromine.
(S)-4-(3-Methylpyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid: Features a methyl group instead of a halogen.
Uniqueness
The presence of the bromine atom in (S)-4-(3-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid imparts unique reactivity and binding properties compared to its analogs. Bromine’s larger size and higher electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H20BrN3O4 |
|---|---|
分子量 |
386.24 g/mol |
IUPAC名 |
(2S)-4-(3-bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-8-7-18(9-11(19)13(20)21)12-10(16)5-4-6-17-12/h4-6,11H,7-9H2,1-3H3,(H,20,21)/t11-/m0/s1 |
InChIキー |
AMHVVARNBMRUFQ-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC=N2)Br |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B12329699.png)

![(4S)-5-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12329715.png)
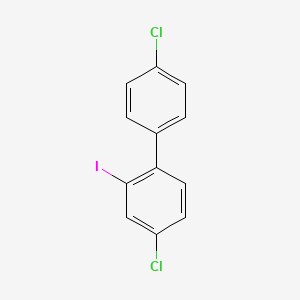


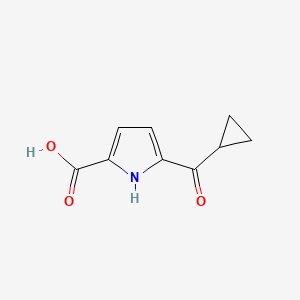
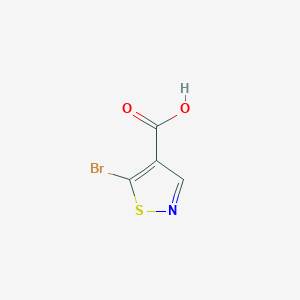

![2-(2-Oxa-8-azaspiro[4.5]decan-4-YL)isoindoline-1,3-dione hcl](/img/structure/B12329759.png)
![tert-Butyl 7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12329763.png)
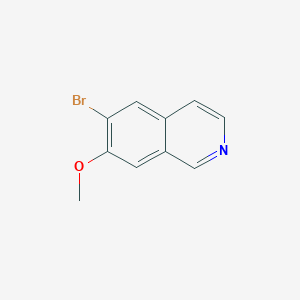

![1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, methyl ester, (1R,2S,5R)-](/img/structure/B12329777.png)
